
N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Profiling and Determination in Biological Matrices
The compound has been studied for its analytical profiles, particularly in the context of psychoactive arylcyclohexylamines. A method involving gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography was developed for the qualitative and quantitative analysis of these types of compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Application in Palladium-Catalyzed Aminocarbonylation
Alkoxycarbonylpiperidines, such as N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is significant in organic chemistry for synthesizing carboxamides, which are important in pharmaceutical development (Takács et al., 2014).
Radioligand Development for PET Imaging
This compound has been considered in the synthesis of novel radioligands for positron emission tomography (PET) imaging, particularly in the context of studying cerebral cannabinoid receptors. Such applications are critical in neurological and psychiatric research (Fan et al., 2006).
Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines
The compound has played a role in the synthesis of novel chemicals like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds have shown potential as COX-2 inhibitors and could have applications in pain management and anti-inflammatory treatments (Abu‐Hashem et al., 2020).
Chemical Modification and Analgesic Activity Studies
N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide has been studied for its potential in chemical modification and its subsequent impact on analgesic activity. Such studies are significant in the development of new pain-relief medications (Nie et al., 2020).
Anti-Angiogenic and DNA Cleavage Studies
This compound has been involved in synthesizing derivatives that exhibit significant anti-angiogenic and DNA cleavage activities. These properties are important for understanding the compound's potential role in cancer treatment and research (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-29-21-10-6-5-9-20(21)25-23(28)26-14-11-18(12-15-26)17-24-22(27)13-16-30-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFJRQDSLWPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(azepan-1-ylsulfonyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2475706.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2475709.png)

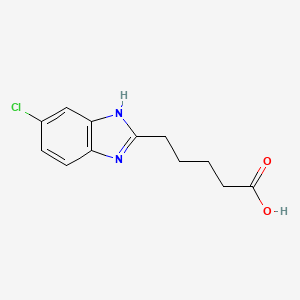
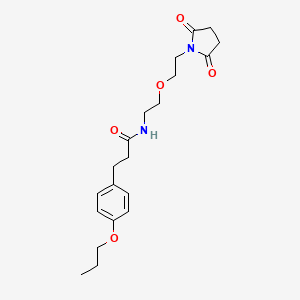
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2475716.png)

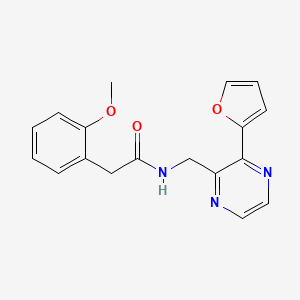

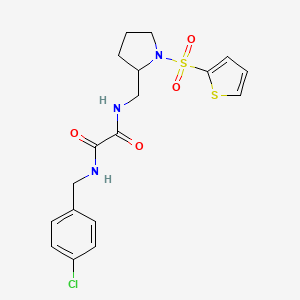
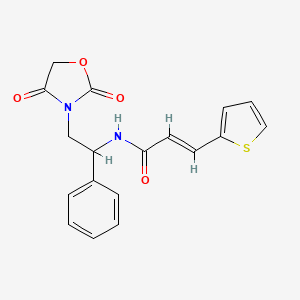
![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2475727.png)
![5-Azaspiro[3.4]octan-6-one](/img/structure/B2475729.png)